

Application Notes: Fmoc-N-methyl-beta-alanine in Protein Engineering and Modification

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Compound of Interest

Compound Name: *Fmoc-N-methyl-beta-alanine*

Cat. No.: *B184346*

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Introduction

N-methylation of the peptide backbone is a critical modification in medicinal chemistry and protein engineering, offering a powerful strategy to enhance the therapeutic properties of peptides.[1][2] The introduction of a methyl group to an amide nitrogen can significantly increase metabolic stability against enzymatic degradation, improve membrane permeability, and modulate conformation to fine-tune receptor binding affinity and selectivity.[3][4][5] **Fmoc-N-methyl-beta-alanine** is a specialized amino acid derivative used as a building block in Solid-Phase Peptide Synthesis (SPPS) to introduce these beneficial N-methyl groups into a peptide sequence.[6][7] Its use circumvents the need for on-resin methylation procedures, providing a direct and efficient route to creating peptides with enhanced, drug-like properties.[1][8]

Key Applications and Advantages of N-Methylation

Incorporating N-methylated residues like N-methyl-beta-alanine offers several advantages for peptide-based therapeutics:

- **Enhanced Proteolytic Stability:** The N-methyl group sterically hinders the approach of proteases, significantly reducing degradation and prolonging the in vivo half-life of the peptide.[4][9]
- **Improved Membrane Permeability and Bioavailability:** By replacing an N-H bond with an N-CH₃ group, the capacity for hydrogen bond donation is removed. This reduces the

desolvation penalty for crossing lipid bilayers, which can lead to improved cell permeability and oral bioavailability.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- **Conformational Control:** N-methylation restricts the conformational freedom of the peptide backbone. This can be used to stabilize specific secondary structures, such as turns or helices, which may be crucial for potent and selective receptor binding.[\[4\]](#)[\[5\]](#)
- **Reduced Aggregation:** In some cases, N-methylation can disrupt the hydrogen bonding patterns that lead to peptide aggregation, improving the solubility of hydrophobic peptides.[\[5\]](#)

Fmoc-N-methyl-beta-alanine serves as a key building block for these applications, particularly in the design of novel biomaterials, drug delivery systems, and peptide-based drugs targeting specific biological pathways.[\[6\]](#)

Quantitative Data

The following tables summarize key data regarding **Fmoc-N-methyl-beta-alanine** and its use in peptide synthesis.

Table 1: Physicochemical Properties of **Fmoc-N-methyl-beta-alanine**

Property	Value	Reference(s)
CAS Number	172965-84-3	[6]
Molecular Formula	C ₁₉ H ₁₉ NO ₄	[6] [7]
Molecular Weight	325.36 g/mol	[6] [7]
Appearance	Off-white to white solid/powder	[6] [13]
Purity (Typical)	≥97% (HPLC)	[6] [7]

| Storage Conditions | 0 - 8 °C, dry |[\[6\]](#)[\[13\]](#) |

Table 2: Comparison of Synthesis Strategies for N-Methylated Peptides

Strategy	Description	Advantages	Disadvantages	Reference(s)
Monomer Incorporation	Uses pre-synthesized building blocks like Fmoc-N-methyl-beta-alanine directly in SPPS.	Straightforward integration into standard Fmoc-SPPS protocols. Site-specificity is guaranteed.	Can be costly. The diversity of commercially available N-methylated monomers is limited.	[1]

| On-Resin N-Methylation | The peptide is synthesized first, and then specific backbone amides are methylated directly on the solid support. | Cost-effective and versatile; allows methylation at almost any position. | Requires additional, often time-consuming, on-resin reaction steps. Risk of side reactions and incomplete methylation. |[1][3][14] |

Table 3: Representative Yield and Purity Data

Process	Compound	Method/Reagents	Purity/Yield	Reference(s)
Synthesis	Fmoc-N-Me-βAla-OH	Solid-phase synthesis using 2-CTC resin; Methyl iodide as methylating agent.	Yield: 85%, Purity: 93%	[15]
Synthesis	Fmoc-N-Me-βAla-OH	Solid-phase synthesis using 2-CTC resin; Dimethyl Sulfate as methylating agent.	Yield: 88%, Purity: 95%	[15]

| Coupling | Fmoc-N-methyl-Alanine-OH | Coupling onto a growing peptide chain using HATU/DIEA. | ~98% Coupling Efficiency [[16](#)] |

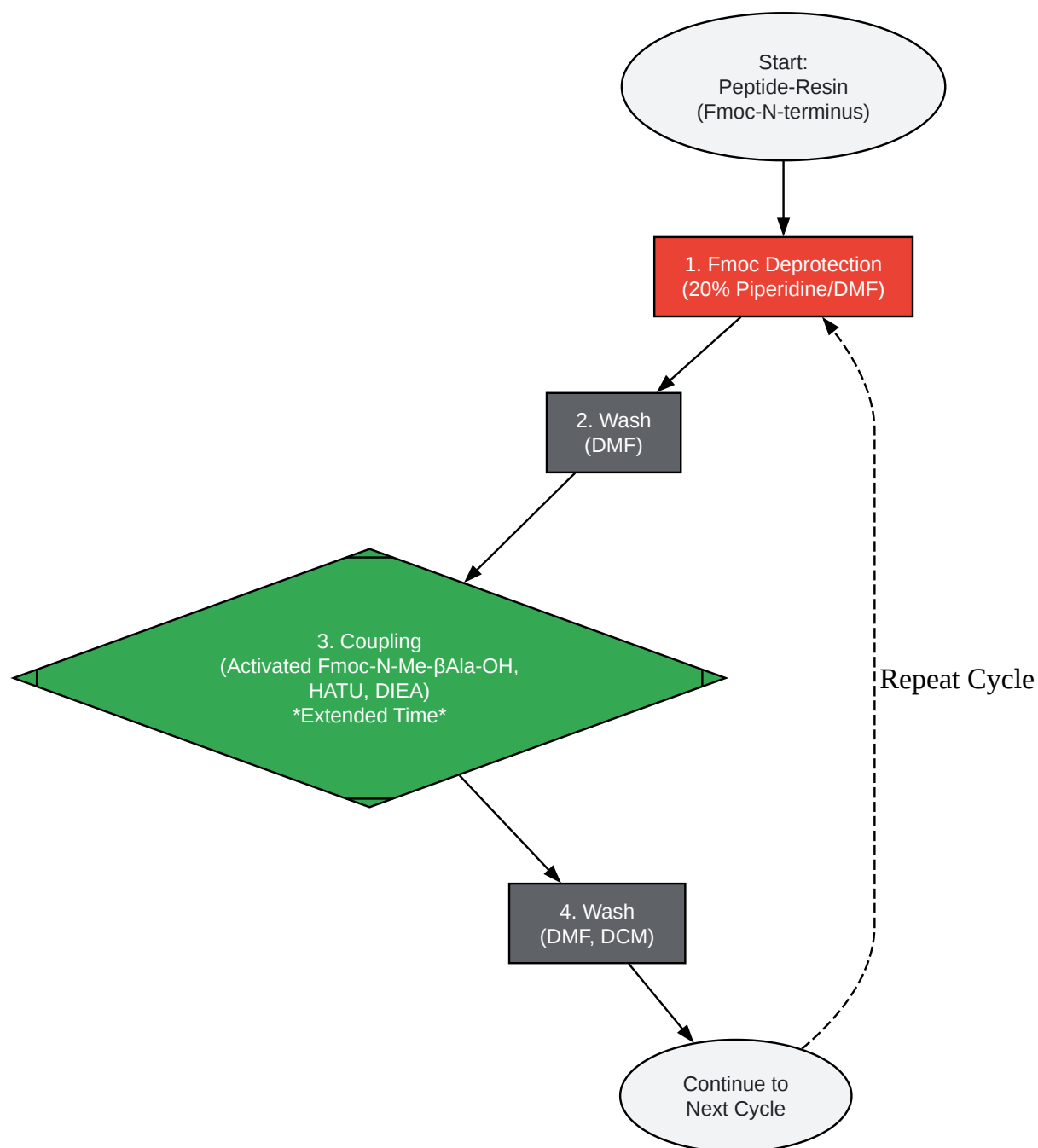
Experimental Protocols

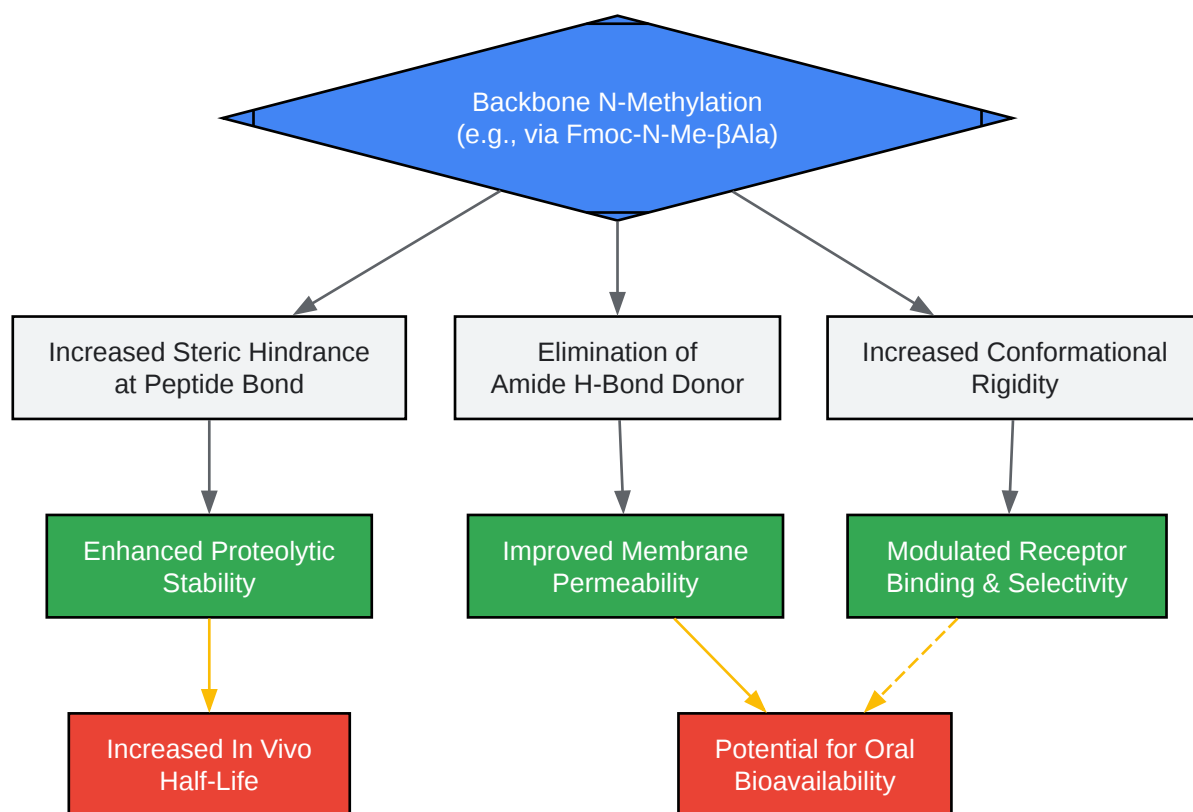
Protocol 1: Solid-Phase Synthesis of **Fmoc-N-methyl-beta-alanine**

This protocol is adapted from a method using 2-chlorotriyl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[\[15\]](#)

- Loading of Fmoc-βAla-OH onto 2-CTC Resin: a. Swell 2-CTC resin in dichloromethane (DCM) for 30 minutes. b. Dissolve Fmoc-βAla-OH (3 equivalents) and N,N-diisopropylethylamine (DIEA) (4 equivalents) in DCM. c. Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature. d. Cap any unreacted sites on the resin by adding a small amount of methanol and agitating for 30 minutes. e. Wash the resin thoroughly with DCM, DMF, and methanol, then dry under vacuum.
- Fmoc Deprotection: a. Treat the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for 10 minutes. b. Drain the solution and repeat the treatment for another 10 minutes. c. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
- o-NBS Protection: a. Swell the resin in DMF. b. Add 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents) and collidine (4 equivalents) in DMF. c. Agitate the mixture for 1-2 hours at room temperature. d. Wash the resin with DMF and DCM.
- N-Methylation: a. To the resin, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2 equivalents) and methyl p-toluenesulfonate (7 equivalents) in DMF. b. Agitate the reaction for 2 hours at room temperature. c. Wash the resin with DMF and DCM.
- o-NBS Deprotection and Fmoc Re-protection: a. Treat the resin with a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in DMF for 10 minutes. Repeat this step. b. Wash the resin thoroughly with DMF and DCM. c. Re-introduce the Fmoc group by treating the resin with Fmoc-OSu (3 equivalents) and DIEA (3 equivalents) in DMF for 2 hours. d. Wash the resin with DMF and DCM.
- Cleavage from Resin: a. Treat the resin with a cleavage solution of 1% trifluoroacetic acid (TFA) in DCM for 2 minutes.[\[15\]](#) b. Drain the solution into a flask containing 10% pyridine in

methanol to neutralize the acid. c. Repeat the cleavage step 4-5 times. d. Combine the filtrates, evaporate the solvent, and purify the resulting **Fmoc-N-methyl-beta-alanine** via chromatography.





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